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molecular formula C11H12N2O2 B187552 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid CAS No. 2788-73-0

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B187552
M. Wt: 204.22 g/mol
InChI Key: CSZOHYLMFSLLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291635B2

Procedure details

To a suspension of 1.1 g (5.4 mmol) of the title C compound, 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid in 25 mL of MeOH is added dropwise 0.7 g (5.9 mmol) of thionyl chloride and the resulting solution is stirred at 700 for 6 h, then at RT for 18 h. The solvent is removed under reduced pressure and 8% aqueous NaHCO3 solution is added to the residue. The mixture is extracted with EtOAc and the organic phase is dried over anhydrous Na2SO4. The organic solution is concentrated until the product precipitated. The solid is collected by filtration, washed with EtOH and MTBE to give 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester as a beige solid: mp=118-121° C.; IR (KBr) 3430, 1695 cm−1; 1H-NMR (CDCl3) δ 8.39 (s, 1H), 7.98 (dd, 1H), 7.32 (d, J=8.45, 1H), 4.19 (q, 2H), 3.94 (s, 3H), 2.64 (s, 3H), 1.43 (t, 3H); [M+1]+=219.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:6]=2[N:5]=[C:4]1[CH3:15])[CH3:2].S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:13][C:12]([C:10]1[CH:9]=[CH:8][C:7]2[N:3]([CH2:1][CH3:2])[C:4]([CH3:15])=[N:5][C:6]=2[CH:11]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=NC2=C1C=CC(=C2)C(=O)O)C
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution is stirred at 700 for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure and 8% aqueous NaHCO3 solution
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution is concentrated until the product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with EtOH and MTBE

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N(C(=N2)C)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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